1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole
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Overview
Description
The compound “1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole” is a complex organic molecule that contains an indole ring, a phenyl group, and a piperazine ring with an acetyl group . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activity. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms, and they are often used in the synthesis of pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl group, and a piperazine ring with an acetyl group . These functional groups could potentially engage in a variety of chemical reactions.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the phenyl group, and the piperazine ring with the acetyl group . The indole and phenyl groups are aromatic and could participate in electrophilic aromatic substitution reactions. The piperazine ring could engage in reactions typical of secondary amines.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the indole and phenyl groups could contribute to its aromaticity and potentially its UV/Vis absorption properties.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(2-phenylindol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-18(27)24-13-15-25(16-14-24)23(28)11-12-26-21-10-6-5-9-20(21)17-22(26)19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSTKCOJLNAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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